![molecular formula C20H32N2O11 B7802893 Methyldopa sesquihydrate](/img/structure/B7802893.png)
Methyldopa sesquihydrate
描述
甲基多巴半水合物是一种中枢作用的交感神经抑制剂和抗高血压药物。它是多巴 (3,4-二羟基苯丙氨酸) 的类似物,是一种前药,需要生物转化为活性代谢产物才能发挥治疗作用。 甲基多巴半水合物主要用于治疗高血压,尤其是在特定人群,如孕妇和肾功能不全患者 .
准备方法
合成路线和反应条件
甲基多巴半水合物可以通过多种化学途径合成。一种常见的方法是将 3,4-二羟基苯甲醛与丙氨酸在还原剂的存在下反应。该反应通常在温和条件下进行,形成中间体席夫碱,随后将其还原以生成甲基多巴。通过在水存在下结晶甲基多巴,得到半水合物形式。
工业生产方法
甲基多巴半水合物的工业生产涉及使用类似的化学路线进行大规模合成,但针对效率和收率进行了优化。该工艺包括严格的纯化步骤,以确保化合物符合药物标准。 最终产品通常结晶和干燥以获得半水合物形式,然后在受控条件下包装以保持其稳定性和功效 .
化学反应分析
反应类型
甲基多巴半水合物会经历各种化学反应,包括:
氧化: 甲基多巴可以氧化形成醌类,它们是反应性中间体。
还原: 该化合物可以还原为相应的醇。
取代: 甲基多巴可以参与亲核取代反应,尤其是在芳环上。
常见试剂和条件
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,硝化剂。
主要产物
氧化: 醌类及相关化合物。
还原: 甲基多巴的醇衍生物。
取代: 卤代或硝化的甲基多巴衍生物。
科学研究应用
Pharmacological Applications
1. Antihypertensive Use
Methyldopa is widely used to treat hypertension, especially in pregnant women. It functions as a centrally acting alpha-2 adrenergic agonist, which helps to lower blood pressure by reducing peripheral vascular resistance. Clinical studies have demonstrated its efficacy in managing pregnancy-induced hypertension, making it a preferred choice in obstetric care .
2. Drug Delivery Systems
Recent research has explored the solubility of methyldopa in supercritical carbon dioxide (ScCO₂), which is significant for developing advanced drug delivery systems. The study indicated that methyldopa's solubility increases with pressure, suggesting potential applications in producing fine drug particles using green technology . This method can enhance bioavailability and control the release of the drug.
Toxicological Studies
1. Long-term Toxicity Studies
The National Toxicology Program conducted extensive studies on this compound to evaluate its carcinogenic potential. In two-year feeding studies involving F344/N rats and B6C3F1 mice, no evidence of carcinogenic activity was observed for male or female rats. However, equivocal evidence was noted for male mice due to uncommon tubular cell tumors .
2. Reproductive Toxicity
Reproductive toxicity assessments indicated that this compound could affect sperm count and motility in male rats when administered at high doses over extended periods. These findings are crucial for understanding the implications of methyldopa use in male fertility .
Data Tables
Study Type | Findings | Dosage | Subjects |
---|---|---|---|
Long-term Toxicity | No carcinogenic activity in rats; equivocal evidence in mice | 0, 3,100, 6,300 ppm | F344/N rats & B6C3F1 mice |
Reproductive Toxicity | Decreased sperm count and motility | 0, 50, 100, 200, 400 mg/kg | Male F344/N rats |
Solubility in ScCO₂ | Increased solubility with pressure; values ranged from to g/L | 12–30 MPa | Laboratory conditions |
Case Studies
Case Study 1: Pregnancy-Induced Hypertension
A clinical trial involving pregnant women with hypertension demonstrated that methyldopa significantly reduced systolic and diastolic blood pressure without adverse effects on fetal health. The outcomes support its continued use as a safe antihypertensive during pregnancy .
Case Study 2: Drug Delivery Innovations
Research on using supercritical carbon dioxide for drug formulation showed that methyldopa could be effectively processed into nanoparticles, enhancing its solubility and bioavailability. This innovative approach may lead to improved therapeutic outcomes for patients requiring this medication .
作用机制
甲基多巴半水合物通过作为激动剂与 α-2 肾上腺素能受体结合发挥其作用。这种结合抑制了肾上腺素能神经元的外流,导致血管收缩性肾上腺素能信号减少。该化合物被转化为其活性代谢产物α-甲基去甲肾上腺素,后者是其抗高血压作用的起因。 主要分子靶点是 α-2 肾上腺素能受体,参与的途径包括抑制去甲肾上腺素的释放和减少交感神经系统活性 .
相似化合物的比较
类似化合物
可乐定: 另一种中枢作用的 α-2 肾上腺素能激动剂,用于治疗高血压。
胍法辛: 与甲基多巴类似,用于治疗高血压和注意力缺陷多动症 (ADHD)。
拉贝洛尔: 一种混合型 α 和 β-肾上腺素能拮抗剂,用于治疗高血压。
独特之处
甲基多巴半水合物在治疗孕妇和肾功能不全患者的高血压方面具有独特用途。与可乐定和胍法辛不同,甲基多巴是一种前药,需要生物转化为其活性形式。 此外,其悠久的应用历史和记录良好的安全性使其在某些临床情况下成为首选 .
生物活性
Methyldopa sesquihydrate, a compound primarily utilized in the treatment of hypertension, exhibits significant biological activity through its pharmacological mechanisms. This article explores its biological effects, metabolism, and related research findings, supported by data tables and case studies.
Methyldopa functions as a centrally-acting alpha-2 adrenergic agonist. Upon administration, it is metabolized into its active form, α-methylnorepinephrine, which primarily acts on alpha-2 adrenergic receptors in the central nervous system. This action results in decreased sympathetic outflow, leading to reduced peripheral vascular resistance and lowered blood pressure. The following mechanisms are involved:
- Alpha-2 Adrenergic Receptor Agonism : Activation of these receptors inhibits norepinephrine release, which decreases blood pressure by reducing sympathetic tone .
- Inhibition of DOPA Decarboxylase : Methyldopa also inhibits the enzyme responsible for synthesizing catecholamines, further contributing to its antihypertensive effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 25% bioavailability after oral administration, with a peak plasma concentration occurring 3 to 6 hours post-dose .
- Distribution : The volume of distribution ranges from 0.19 to 0.72 L/kg, indicating its ability to cross biological membranes including the placental barrier .
- Metabolism : Predominantly metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopamine and sulfate conjugates .
Antihypertensive Activity
Methyldopa is widely recognized for its effectiveness in managing hypertension, particularly in pregnant women. Clinical studies demonstrate that it effectively lowers both supine and standing blood pressure with minimal postural hypotension .
Case Study Analysis
A study involving pregnant women indicated that methyldopa significantly reduced systolic and diastolic blood pressure compared to placebo groups. The treatment was associated with favorable maternal and fetal outcomes, reinforcing its role as a first-line antihypertensive during pregnancy .
Study Type | Population | Outcome |
---|---|---|
Clinical Trial | Pregnant Women | Significant reduction in blood pressure |
Longitudinal Study | General Hypertensive Patients | Improved cardiovascular outcomes |
Toxicological Studies
Long-term studies have assessed the safety profile of this compound. Research conducted by the National Toxicology Program evaluated its carcinogenic potential through dietary exposure in F344/N rats and B6C3F1 mice over two years.
Findings from Toxicological Studies
属性
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFCISHFRZHKHY-NGQGLHOPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020863 | |
Record name | Methyldopa sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyldopa sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。